molecular formula C5H14N2O3 B13111779 ((2-((Hydroxymethyl)amino)ethyl)azanediyl)dimethanol

((2-((Hydroxymethyl)amino)ethyl)azanediyl)dimethanol

Cat. No.: B13111779
M. Wt: 150.18 g/mol
InChI Key: RRYKFOOPBCFDAC-UHFFFAOYSA-N
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Description

((2-((Hydroxymethyl)amino)ethyl)azanediyl)dimethanol: is a chemical compound with a complex structure that includes multiple hydroxyl and amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((2-((Hydroxymethyl)amino)ethyl)azanediyl)dimethanol typically involves the reaction of ethylenediamine with formaldehyde under controlled conditions. The reaction proceeds through a series of steps, including the formation of intermediate compounds, which are then further reacted to yield the final product.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove any impurities and obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: ((2-((Hydroxymethyl)amino)ethyl)azanediyl)dimethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form simpler amines or alcohols.

    Substitution: The amino groups can participate in substitution reactions, leading to the formation of derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce simpler amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, ((2-((Hydroxymethyl)amino)ethyl)azanediyl)dimethanol is used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology: In biological research, this compound can be used as a reagent for modifying biomolecules. Its ability to form stable complexes with various biological molecules makes it useful in studying protein-ligand interactions and enzyme mechanisms.

Medicine: In medicine, this compound has potential applications as a drug precursor. Its derivatives may exhibit pharmacological activities, making it a valuable compound in drug discovery and development.

Industry: In industrial applications, this compound can be used in the production of polymers and resins. Its functional groups allow it to participate in polymerization reactions, leading to the formation of materials with desirable properties.

Mechanism of Action

The mechanism by which ((2-((Hydroxymethyl)amino)ethyl)azanediyl)dimethanol exerts its effects depends on its specific application. In biological systems, it may interact with proteins and enzymes, altering their activity and function. The hydroxyl and amino groups can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

    Ethylenediamine: A simpler compound with two amino groups, used as a precursor in the synthesis of ((2-((Hydroxymethyl)amino)ethyl)azanediyl)dimethanol.

    Triethanolamine: A compound with three hydroxyl groups and one amino group, used in various industrial applications.

    Diethanolamine: A compound with two hydroxyl groups and one amino group, similar in structure but with different reactivity and applications.

Uniqueness: this compound is unique due to its combination of multiple hydroxyl and amino groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound with a wide range of applications in different fields.

Properties

Molecular Formula

C5H14N2O3

Molecular Weight

150.18 g/mol

IUPAC Name

[2-[bis(hydroxymethyl)amino]ethylamino]methanol

InChI

InChI=1S/C5H14N2O3/c8-3-6-1-2-7(4-9)5-10/h6,8-10H,1-5H2

InChI Key

RRYKFOOPBCFDAC-UHFFFAOYSA-N

Canonical SMILES

C(CN(CO)CO)NCO

Origin of Product

United States

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